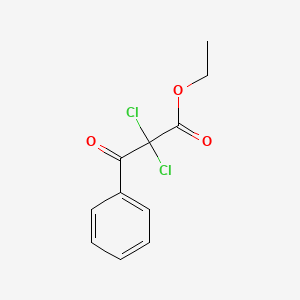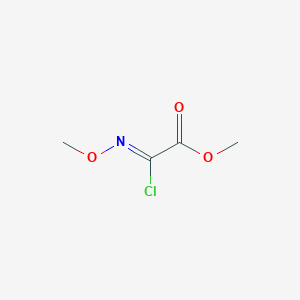
2-(Difluoromethoxy)-1-fluoro-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(Difluoromethoxy)-1-fluoro-4-iodobenzene” is a halogenated aromatic compound. It contains a benzene ring with different substituents: a difluoromethoxy group, a fluorine atom, and an iodine atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, difluoromethylation is a common process in organic chemistry. It involves the formation of a bond between a carbon atom and a difluoromethoxy group (–OCF2H). This process has been used to synthesize a variety of complex molecules, including pharmaceuticals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as melting point, boiling point, and solubility would be influenced by the nature and position of the substituents on the benzene ring .Wirkmechanismus
2-2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is a versatile reagent that can be used in a variety of reactions. It is an electrophilic reagent that can react with nucleophiles, such as Grignard reagents, to form a covalent bond. It is also an oxidizing agent that can be used to oxidize organic compounds.
Biochemical and Physiological Effects
2-2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is a fluorinated organic compound and is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-2-(Difluoromethoxy)-1-fluoro-4-iodobenzene in laboratory experiments is its versatility. It can be used in a variety of reactions, such as Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. It is also a relatively stable reagent, which makes it suitable for use in a wide range of laboratory experiments.
One limitation of 2-2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is that it can be difficult to obtain in large quantities. It is also a relatively expensive reagent, which can limit its use in some laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-2-(Difluoromethoxy)-1-fluoro-4-iodobenzene. One potential application is in the synthesis of peptides and peptidomimetics. It could also be used in the synthesis of polymers and materials for use in medical devices and drug delivery systems. In addition, it could be used in the synthesis of agrochemicals and other organic compounds. Finally, it could be used in the synthesis of dyes, pigments, and other materials for use in the textile and printing industries.
Synthesemethoden
2-2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is synthesized by a two-step process. In the first step, a difluoromethoxy-substituted benzene is reacted with a Grignard reagent to form a difluoromethoxy-substituted benzyl halide. In the second step, the benzyl halide is reacted with a fluorinating reagent to produce 2-2-(Difluoromethoxy)-1-fluoro-4-iodobenzene. The reaction is typically carried out in anhydrous conditions and at a temperature of 0-5 °C.
Wissenschaftliche Forschungsanwendungen
2-2-(Difluoromethoxy)-1-fluoro-4-iodobenzene has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, such as pyridines and quinolines. It has also been used in the synthesis of peptides, peptidomimetics, and other bioactive compounds. In addition, 2-2-(Difluoromethoxy)-1-fluoro-4-iodobenzene has been used as a reagent in the synthesis of polymers, dyes, and other materials.
Eigenschaften
IUPAC Name |
2-(difluoromethoxy)-1-fluoro-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJFLDXSVVBUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B6324982.png)








amino}propanoic acid](/img/structure/B6325062.png)

